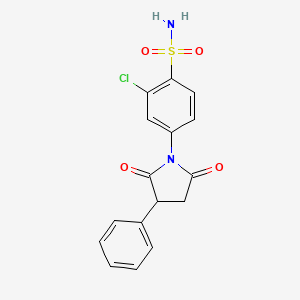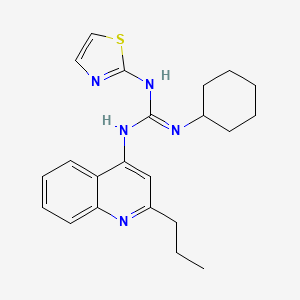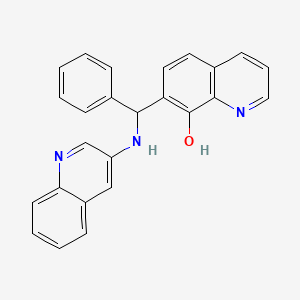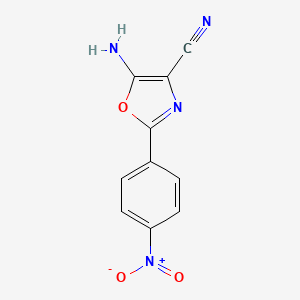![molecular formula C23H15FN4O3S B12894913 4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide CAS No. 593238-87-0](/img/structure/B12894913.png)
4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a benzo[d]oxazole moiety. These functional groups contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzo[d]oxazole ring.
Introduction of the Fluoro and Cyano Groups: The fluoro and cyano substituents are introduced through nucleophilic substitution reactions using suitable reagents like fluorinating agents and cyanide sources.
Coupling Reactions: The final step involves coupling the benzo[d]oxazole derivative with a suitable isothiocyanate to form the desired carbamothioylbenzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
化学反応の分析
Types of Reactions
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
4-Cyano-2-fluoro-N-(phenylcarbamothioyl)benzamide: Lacks the benzo[d]oxazole moiety, resulting in different chemical properties and biological activities.
2-Fluoro-4-cyano-N-(3-hydroxyphenyl)benzamide: Similar structure but without the carbamothioyl group, leading to variations in reactivity and applications.
Uniqueness
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric effects. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
特性
CAS番号 |
593238-87-0 |
|---|---|
分子式 |
C23H15FN4O3S |
分子量 |
446.5 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H15FN4O3S/c1-12-2-7-20-18(8-12)27-22(31-20)16-6-4-14(10-19(16)29)26-23(32)28-21(30)15-5-3-13(11-25)9-17(15)24/h2-10,29H,1H3,(H2,26,28,30,32) |
InChIキー |
XDPIFDXABDAELS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)C#N)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)

![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)



![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)

